13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is a synthetic steroidal compound. . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal involves multiple steps. One of the key intermediates in its synthesis is 13-ethyl-gon-4-en-3,17-dione. This intermediate can be hydroxylated at the 15α position using Penicillium raistrickii-mediated biotransformation . The final step involves the formation of the cyclic 1,2-ethanediyl acetal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis typically involves standard organic chemistry techniques, including protection and deprotection of functional groups, oxidation, and acetal formation.
Chemical Reactions Analysis
Types of Reactions
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methylene and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is used in studies related to hormone activity and receptor binding.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of certain pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of 13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Desogestrel: A progestogen with low androgenic potency.
13-ethyl-gon-4-en-3,17-dione: An intermediate in the synthesis of the compound.
Uniqueness
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is unique due to its specific structure, which includes the cyclic 1,2-ethanediyl acetal moiety. This structural feature distinguishes it from other similar steroidal compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-13-ethyl-11-methylidenespiro[1,2,4,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C22H32O3/c1-3-21-12-14(2)20-16-8-9-22(24-10-11-25-22)13-15(16)4-5-17(20)18(21)6-7-19(21)23/h4,16-20,23H,2-3,5-13H2,1H3/t16-,17-,18-,19?,20+,21-/m0/s1 |
InChI Key |
QUCNIXWUPWLEOT-YVZVBKOOSA-N |
Isomeric SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CCC2O)OCCO5 |
Canonical SMILES |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2O)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.